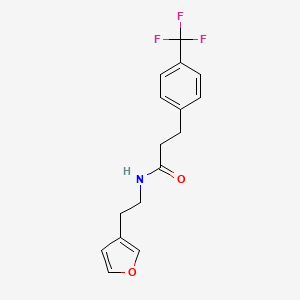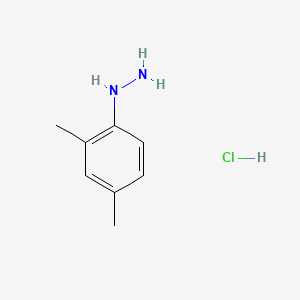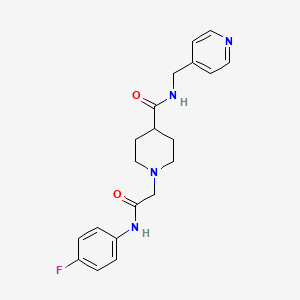
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of ethylsulfonyl, phenyl, fluorophenyl, and thiazolyl groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenyl)thiazole.
Introduction of the ethylsulfonyl group: The phenyl ring is sulfonated using ethylsulfonyl chloride in the presence of a base like pyridine to yield 4-(ethylsulfonyl)phenyl.
Coupling reaction: The final step involves coupling the two intermediates, 4-(ethylsulfonyl)phenyl and 4-(4-fluorophenyl)thiazole, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-methylphenyl)thiazol-2-yl)acetamide
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This can result in improved biological activity and selectivity compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKDBACTKNKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(aminosulfonyl)phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B2649195.png)

![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B2649199.png)

![4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one](/img/structure/B2649203.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B2649205.png)

![[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2649207.png)
![Methyl 2-[(azetidine-1-carbothioyl)amino]benzoate](/img/structure/B2649209.png)
![ethyl 6-methyl-4-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2649210.png)

